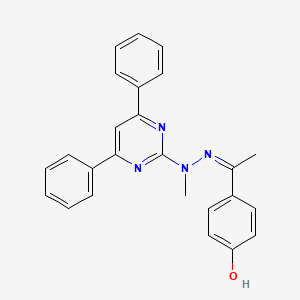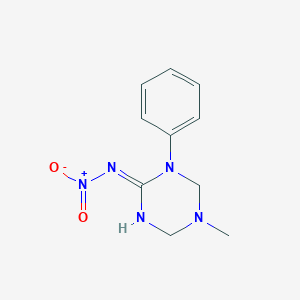
1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone, also known as HPEH, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. This compound is a pyrimidine derivative that has been synthesized through various methods, and has been shown to have a range of biochemical and physiological effects. In
作用机制
The mechanism of action of 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory prostaglandins. This inhibition may contribute to the anti-inflammatory properties of 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone. Additionally, 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition may contribute to the anti-cancer properties of 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone.
Biochemical and Physiological Effects
1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to have a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to scavenge free radicals and reduce oxidative stress, which may contribute to its antioxidant properties. Additionally, 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to reduce inflammation by inhibiting the production of inflammatory prostaglandins. Finally, 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been investigated for its potential use as a chemotherapeutic agent due to its ability to inhibit the activity of topoisomerase II and induce apoptosis in cancer cells.
实验室实验的优点和局限性
1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has several advantages for use in lab experiments, including its relatively low cost and high purity. Additionally, 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to have a range of biochemical and physiological effects, making it a versatile compound for use in various types of experiments. However, there are also some limitations to the use of 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone in lab experiments. For example, 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone may have limited solubility in certain solvents, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone. One area of interest is the development of new drugs and therapies based on the properties of 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone. For example, 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone may be investigated for its potential use as a chemotherapeutic agent or as a treatment for inflammatory diseases. Additionally, further research may be conducted to better understand the mechanism of action of 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone and its effects on various enzymes and signaling pathways in the body. Finally, new synthesis methods for 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone may be developed to improve its purity and yield.
合成方法
1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone can be synthesized through a variety of methods, including the reaction of 4-hydroxyacetophenone with ethyl acetoacetate in the presence of ammonium acetate, followed by reaction with hydrazine hydrate and 4,6-diphenyl-2-pyrimidinyl chloride. Another method involves the reaction of 4-hydroxyacetophenone with hydrazine hydrate in the presence of acetic acid, followed by reaction with 4,6-diphenyl-2-pyrimidinyl chloride. These methods have been shown to yield high-quality 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone with good purity and yield.
科学研究应用
1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to have a range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and therapies. 1-(4-hydroxyphenyl)ethanone (4,6-diphenyl-2-pyrimidinyl)(methyl)hydrazone has been shown to have antioxidant, anti-inflammatory, and anti-cancer properties, and has been investigated for its potential use as a chemotherapeutic agent.
属性
IUPAC Name |
4-[(Z)-N-[(4,6-diphenylpyrimidin-2-yl)-methylamino]-C-methylcarbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O/c1-18(19-13-15-22(30)16-14-19)28-29(2)25-26-23(20-9-5-3-6-10-20)17-24(27-25)21-11-7-4-8-12-21/h3-17,30H,1-2H3/b28-18- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJWTZHSEDEERZ-VEILYXNESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NN(C)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/N(C)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)/C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-({[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5986212.png)
![2-(2,4-dimethoxyphenyl)-1-methyl-1H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B5986230.png)
![2,2-dimethyl-N-[1-(1-{5-[(methylthio)methyl]-2-furoyl}-4-piperidinyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B5986233.png)
![ethyl 3-(2-methylbenzyl)-1-{[3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5986238.png)
![3-{[(4-ethoxyphenyl)amino]methylene}-2,4-pyrrolidinedione](/img/structure/B5986248.png)
![N-(2-fluorophenyl)-3-(1-{[2-(4-morpholinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B5986252.png)
![N~1~-(2-ethylphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5986258.png)

![5-fluoro-2-(1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)-1H-benzimidazole](/img/structure/B5986271.png)
![6-(3-pyridinyl)-2-(4-pyridinyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B5986287.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]-3-piperidinamine](/img/structure/B5986297.png)
![2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5986305.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5986312.png)
